

# high-energy ball milling for Cu-Mo pseudoalloys

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## Compound of Interest

Compound Name: Copper;molybdenum

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An Application Note on High-Energy Ball Milling for Copper-Molybdenum (Cu-Mo) Pseudoalloys

For Researchers, Scientists, and Materials Development Professionals

## Introduction

Copper-Molybdenum (Cu-Mo) pseudoalloys are advanced composite materials highly valued in fields like power electronics and thermal management for their unique combination of high thermal and electrical conductivity from copper and low coefficient of thermal expansion (CTE), high strength, and resistance to arc erosion from molybdenum.[1][2][3] Due to the significant difference in melting points and mutual insolubility of copper and molybdenum, conventional alloying methods are ineffective.[2][4] High-Energy Ball Milling (HEBM) is a solid-state powder metallurgy technique that overcomes these challenges. It enables the synthesis of nanostructured composite powders with a uniform distribution of Mo particles within a copper matrix, which can then be consolidated into high-density parts with superior properties.[5][6]

This application note provides a detailed overview of the HEBM process for producing Cu-Mo pseudoalloys, including experimental protocols, key processing parameters, and expected material properties.

## Principle of High-Energy Ball Milling for Immiscible Systems

High-Energy Ball Milling is a non-equilibrium process where powders are subjected to repeated high-energy impacts from grinding media (balls) in a vial. For immiscible systems like Cu-Mo, the process involves a cycle of fracturing and cold welding of the powder particles.<sup>[7]</sup> This intense mechanical action leads to:

- **Particle Size Reduction:** Both Cu and Mo particles are refined to the submicron or nanometer scale.<sup>[8][9]</sup>
- **Homogeneous Mixing:** The refractory Mo particles become finely and uniformly dispersed within the more ductile Cu matrix.<sup>[5][6]</sup>
- **Microstructure Refinement:** Severe plastic deformation creates a high density of defects like dislocations and grain boundaries, resulting in nanocrystalline grains.<sup>[8][10]</sup>
- **Extended Solid Solubility:** The process can force the mixing of Cu and Mo at an atomic level, creating a supersaturated solid solution not achievable by conventional means.<sup>[8][11]</sup>

## Experimental Protocols

### Raw Material Preparation

- **Starting Powders:** Begin with high-purity elemental powders of Copper (Cu) and Molybdenum (Mo). Typical particle sizes are in the range of 3-60  $\mu\text{m}$ .<sup>[2]</sup> The desired weight or atomic percentage of each component (e.g., Cu-20wt.%Mo) should be accurately weighed.<sup>[6][8]</sup>
- **Process Control Agent (PCA):** To prevent excessive cold welding, especially with ductile materials like copper, a process control agent such as stearic acid or hexane can be used.<sup>[12]</sup> However, many studies on Cu-Mo are performed without a PCA.
- **Loading:** The powders and grinding media (hardened steel or tungsten carbide balls) are loaded into the milling vial. To prevent oxidation, loading should be performed inside a glovebox under a purified argon atmosphere.<sup>[13][14]</sup>

### High-Energy Ball Milling (HEBM) Protocol

- **Setup:** Place the sealed vial into a high-energy planetary or attrition ball mill (e.g., SPEX 8000D, Activator-2S).<sup>[5][8]</sup>

- Parameters:
  - Ball-to-Powder Ratio (BPR): A typical BPR is 10:1 by weight. Ratios can range from 0.83 to 20:1.[\[8\]](#)[\[14\]](#)[\[15\]](#)
  - Milling Speed: Speeds vary depending on the mill, ranging from 120 rpm to over 900 rpm. [\[5\]](#)[\[14\]](#) Higher speeds accelerate the alloying process.[\[16\]](#)
  - Milling Time: This is a critical parameter. Milling can range from 60 minutes to over 100 hours.[\[5\]](#)[\[8\]](#) Shorter times may be sufficient for uniform mixing, while longer times are required to achieve significant grain refinement and extended solid solubility.
  - Atmosphere: Milling is conducted under an inert argon atmosphere to prevent oxidation of the powders.[\[13\]](#)[\[14\]](#)
- Operation: Run the mill for the designated time. Intermittent breaks may be necessary to prevent excessive heating of the vials.
- Powder Collection: After milling, return the vial to the argon-filled glovebox to collect the processed powder.

## Powder Consolidation Protocol (Spark Plasma Sintering)

Spark Plasma Sintering (SPS) is highly effective for consolidating nanostructured powders as it allows for rapid heating and short sintering times, which helps retain the fine-grained microstructure.[\[5\]](#)

- Die Loading: Load the ball-milled Cu-Mo powder into a graphite die.
- SPS Cycle:
  - Place the die assembly into the SPS chamber.
  - Evacuate the chamber to a high vacuum.
  - Apply a uniaxial pressure, typically around 50 MPa.[\[5\]](#)

- Heat the sample to the sintering temperature (e.g., 700–950°C) at a rapid heating rate.[\[5\]](#)
- Hold at the sintering temperature for a short duration, often around 10 minutes.[\[5\]](#)
- Cool the sample down to room temperature.
- Sample Retrieval: Remove the densified pseudoalloy compact from the die.

## Characterization

- Phase Analysis: Use X-Ray Diffraction (XRD) to identify the phases present, measure lattice parameters (to infer solid solution formation), and estimate crystallite size using the Williamson-Hall or Scherrer method.[\[11\]](#)[\[14\]](#)
- Microstructure and Morphology: Employ Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) to observe particle size, morphology, distribution of phases, and grain structure.[\[8\]](#)[\[11\]](#)
- Physical Properties:
  - Density: Measure using the Archimedes method.[\[17\]](#)
  - Hardness: Perform microhardness or nanohardness tests (e.g., Vickers hardness).[\[5\]](#)[\[17\]](#)
  - Electrical Conductivity: Measure using an eddy current instrument, often expressed as a percentage of the International Annealed Copper Standard (%IACS).[\[17\]](#)[\[18\]](#)

## Data Presentation: Parameters and Properties

The following tables summarize quantitative data from various studies on the HEBM of Cu-Mo pseudoalloys.

Table 1: High-Energy Ball Milling Parameters for Cu-Mo Pseudoalloys

Composition	Mill Type	BPR	Milling Speed (rpm)	Milling Time (h)	Atmosphere / PCA	Resulting Crystallite Size	Reference(s)
<b>Cu-1 &amp; 8 at.% Mo</b>	<b>SPEX 8000D</b>	<b>10:1</b>	<b>N/A</b>	<b>4 - 100</b>	<b>Argon</b>	<b>20-30 nm</b>	<b>[8]</b>
Cu-20wt.%Mo	Planetary / Dual Drive	N/A	N/A	40	N/A	12 nm	[6][8]
Cu-Mo (50wt.%)	Activator-2S	N/A	up to 900	1	N/A	Nanostructured	[5]
Mo-30Cu(wt %)	Planetary	10:1	600	4	N/A	48.4 nm	[16]

| Cu-10wt.%Mo | SPEX | N/A | N/A | N/A | N/A | 22-24 nm |[11] |

Table 2: Sintering Parameters and Final Properties of HEBM-Processed Cu-Mo Pseudoalloys

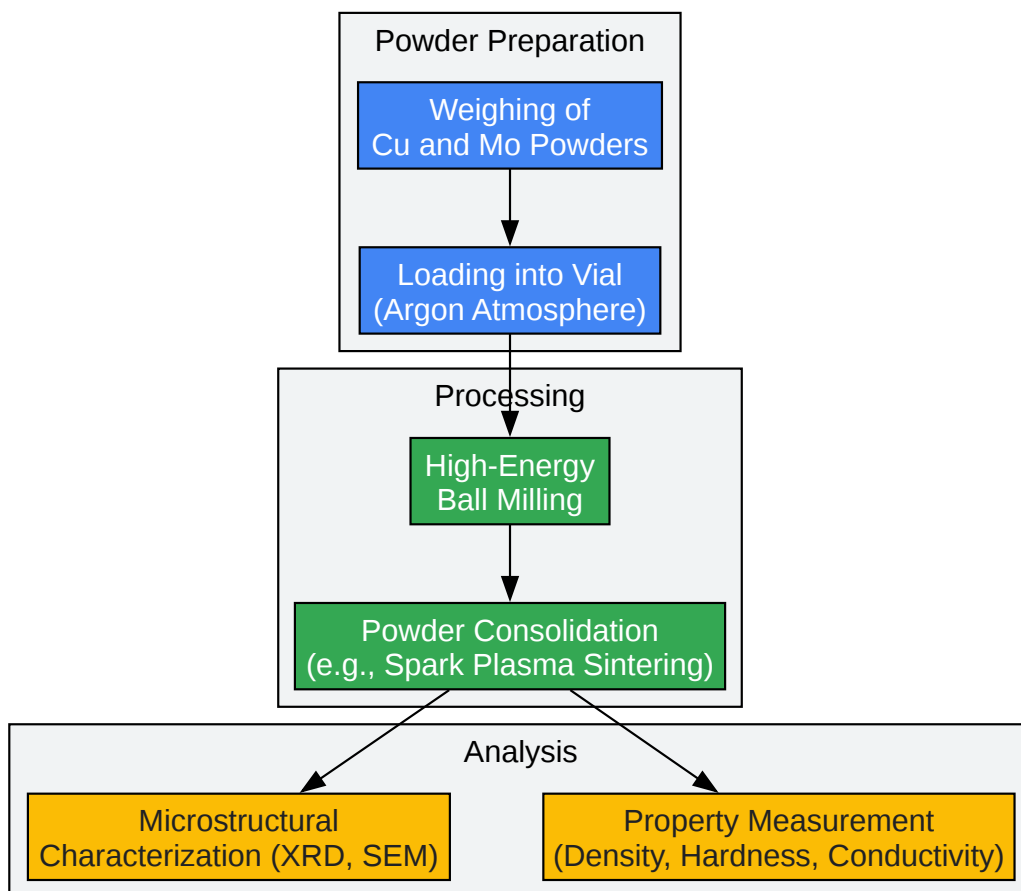
Comp osition	Consol idation Metho d	Sinteri ng Temp. (°C)	Pressu re (MPa)	Time	Relativ e Densit y (%)	Hardn ess	Electri cal Resisti vity / Condu ctivity	Refere nce(s)
Cu-Mo (50wt. %)	Spark Plasm a Sinteri ng	700 - 950	50	10 min	97%	3.68 - 3.88 GPa	6.1 - 6.2 $\mu\Omega\cdot\text{cm}$	[5]
Cu- 20wt.% Mo	Cold Press + Sinterin g	900 - 1050	N/A	1 h	~93%	Good	Good	[6]
Mo- 20wt.% Cu	Vacuum Sinterin g	N/A	N/A	N/A	>92%	HRA57	N/A	[19]
Cu-Cr- Mo	Sinterin g	1200	N/A	3 h	93%	217 HV	40.7% IACS	[17]

| Mo-30Cu(wt%) | Sintering | N/A | N/A | N/A | 98.1% | N/A | N/A | [16] |

## Visualizations

### Experimental Workflow

The overall experimental procedure for fabricating Cu-Mo pseudoalloys via high-energy ball milling and subsequent consolidation is illustrated below.

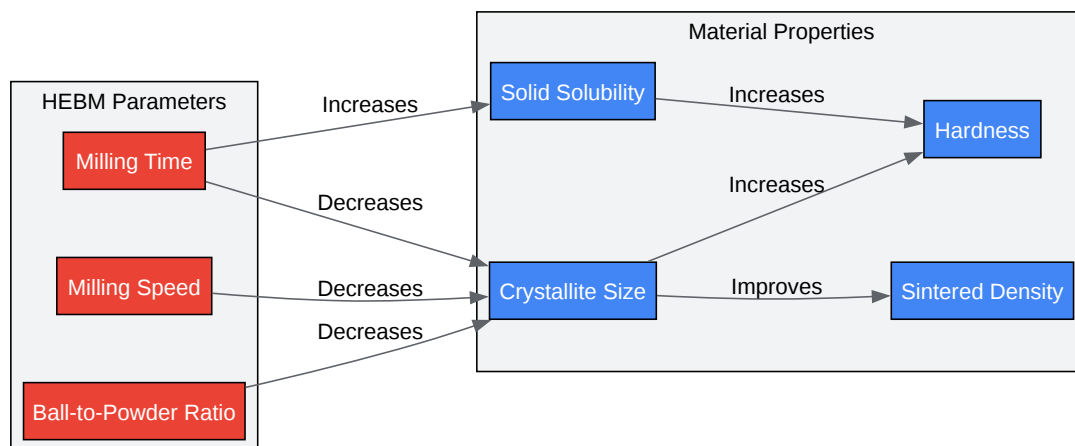


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Fig 1. Experimental workflow for Cu-Mo pseudoalloy fabrication.

## Parameter-Property Relationships

The key parameters of the HEBM process directly influence the final characteristics of the powder and the bulk material. This diagram shows the logical relationships between process inputs and material outputs.



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Fig 2. Influence of HEBM parameters on material properties.

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